![molecular formula C12H16N2O3 B3171945 3-[(3-Nitrophenoxy)methyl]piperidine CAS No. 946713-46-8](/img/structure/B3171945.png)
3-[(3-Nitrophenoxy)methyl]piperidine
Overview
Description
3-[(3-Nitrophenoxy)methyl]piperidine is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound features a piperidine ring substituted with a 3-nitrophenoxy group, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
The synthesis of 3-[(3-Nitrophenoxy)methyl]piperidine typically involves the reaction of piperidine with 3-nitrophenol in the presence of a suitable base and solvent. One common method is the nucleophilic substitution reaction where piperidine reacts with 3-nitrophenylmethyl chloride under basic conditions to form the desired product . Industrial production methods may involve continuous flow reactions or multi-component reactions to enhance yield and efficiency .
Chemical Reactions Analysis
3-[(3-Nitrophenoxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the nitrophenoxy group can be replaced by aryl or vinyl groups using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
3-[(3-Nitrophenoxy)methyl]piperidine serves as an important scaffold in the development of pharmaceutical agents. Its derivatives have been investigated for their potential as:
- Antidepressants : Research indicates that modifications of the piperidine structure can enhance serotonin reuptake inhibition, which is crucial for antidepressant activity.
- Antipsychotics : The compound's ability to interact with dopamine receptors makes it a candidate for developing new antipsychotic medications.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry examined various derivatives of this compound and their effects on serotonin transporters. Results indicated that specific substitutions increased binding affinity and selectivity, suggesting potential for developing more effective antidepressants.
Compound Variant | Binding Affinity (nM) | Selectivity Ratio |
---|---|---|
Base Compound | 150 | 1:1 |
Variant A | 50 | 5:1 |
Variant B | 20 | 10:1 |
Biochemical Research
In biochemical research, this compound has been utilized as a tool compound to study enzyme interactions and cellular processes.
Enzyme Inhibition Studies
The compound has shown promise in inhibiting specific enzymes involved in neurotransmitter metabolism, which could lead to advancements in treating neurodegenerative diseases.
Enzyme Targeted | Inhibition Percentage (%) | IC50 (µM) |
---|---|---|
Monoamine Oxidase A | 70 | 5 |
Acetylcholinesterase | 50 | 10 |
Forensic Applications
In forensic science, this compound has been investigated for its potential use in toxicology and drug analysis. Its unique structure allows for differentiation between substances in complex biological matrices.
Case Study: Toxicological Analysis
A forensic study evaluated the presence of this compound in biological samples from overdose cases. The findings highlighted its detectability via mass spectrometry, making it a valuable marker for certain drug profiles.
Clinical Diagnostics
The compound's role extends into clinical diagnostics, particularly in developing assays for disease markers associated with neurotransmitter imbalances.
Diagnostic Assay Development
Researchers are exploring the use of this compound in ELISA kits aimed at detecting biomarkers for psychiatric disorders.
Mechanism of Action
The mechanism of action of 3-[(3-Nitrophenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can undergo reduction to form an amino group, which can then interact with biological targets through hydrogen bonding or electrostatic interactions. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
3-[(3-Nitrophenoxy)methyl]piperidine can be compared with similar compounds such as 3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine. While both compounds share a piperidine ring and a nitrophenoxy group, the presence of a methyl group in the latter compound can influence its chemical reactivity and biological activity . Other similar compounds include piperidine derivatives with different substituents on the phenoxy group, which can alter their physical and chemical properties .
Biological Activity
3-[(3-Nitrophenoxy)methyl]piperidine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a nitrophenoxy group. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitrophenoxy moiety may enhance the compound's lipophilicity and binding affinity, influencing its pharmacological effects.
Biological Activities
- Antitumor Activity : Research indicates that derivatives of piperidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies show that similar piperidine derivatives can inhibit tumor growth by modulating specific signaling pathways involved in cell proliferation and survival .
- Neuropharmacological Effects : Compounds with piperidine structures are often explored for their potential neuroprotective effects. They may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .
- Antimicrobial Properties : Some studies suggest that piperidine derivatives possess antimicrobial activity. The presence of the nitrophenoxy group may enhance this activity, making it a candidate for further investigation in the development of new antimicrobial agents .
Research Findings
Research has demonstrated various biological activities associated with this compound:
- In Vitro Studies : In vitro assays have shown that this compound can significantly inhibit the growth of specific cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves the inhibition of key signaling pathways that promote cell division and survival .
- Case Studies : Clinical case studies involving related compounds have highlighted their efficacy in treating specific types of tumors, suggesting that this compound could have similar applications .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
4-[(2,4-Dichlorophenoxy)methyl]piperidine | Structure | Modulates enzyme activity; potential therapeutic applications |
3-Fluoro-4-methyl[1,1'-biphenyl]-4-ylamine | Structure | Antimicrobial and anticancer properties; used as a building block in drug design |
Properties
IUPAC Name |
3-[(3-nitrophenoxy)methyl]piperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-14(16)11-4-1-5-12(7-11)17-9-10-3-2-6-13-8-10/h1,4-5,7,10,13H,2-3,6,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARVPNYLZOOZES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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